molecular formula C8H4BrF3N2 B1408442 2-Bromo-6-(trifluoromethyl)pyridine-4-acetonitrile CAS No. 1227595-73-4

2-Bromo-6-(trifluoromethyl)pyridine-4-acetonitrile

Cat. No.: B1408442
CAS No.: 1227595-73-4
M. Wt: 265.03 g/mol
InChI Key: XEJSBZMUMAULNC-UHFFFAOYSA-N
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Description

2-Bromo-6-(trifluoromethyl)pyridine-4-acetonitrile is a chemical compound with the molecular formula C8H3BrF3N2 It is a derivative of pyridine, a nitrogen-containing heterocyclic compound, and features both bromine and trifluoromethyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(trifluoromethyl)pyridine-4-acetonitrile typically involves the bromination of 6-(trifluoromethyl)pyridine-4-acetonitrile. The reaction is carried out using bromine in the presence of a suitable solvent such as chloroform. The mixture is heated to reflux, and the reaction is monitored until completion. The product is then isolated by extraction and purification techniques such as recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-(trifluoromethyl)pyridine-4-acetonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding pyridine N-oxides or reduction reactions to remove the bromine atom.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or palladium on carbon.

Major Products:

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Pyridine N-oxides.

    Reduction Reactions: Dehalogenated pyridine derivatives.

Scientific Research Applications

2-Bromo-6-(trifluoromethyl)pyridine-4-acetonitrile has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Material Science: It is utilized in the synthesis of advanced materials with specific electronic properties.

    Agricultural Chemistry: The compound is explored for its potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(trifluoromethyl)pyridine-4-acetonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    2-Bromo-6-(trifluoromethyl)pyridine: Similar structure but lacks the acetonitrile group.

    2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom instead of bromine.

    4-Bromo-2-(trifluoromethyl)pyridine: Bromine and trifluoromethyl groups are positioned differently on the pyridine ring.

Uniqueness: 2-Bromo-6-(trifluoromethyl)pyridine-4-acetonitrile is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. The acetonitrile group further enhances its reactivity and potential for diverse chemical transformations .

Properties

IUPAC Name

2-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-7-4-5(1-2-13)3-6(14-7)8(10,11)12/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJSBZMUMAULNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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